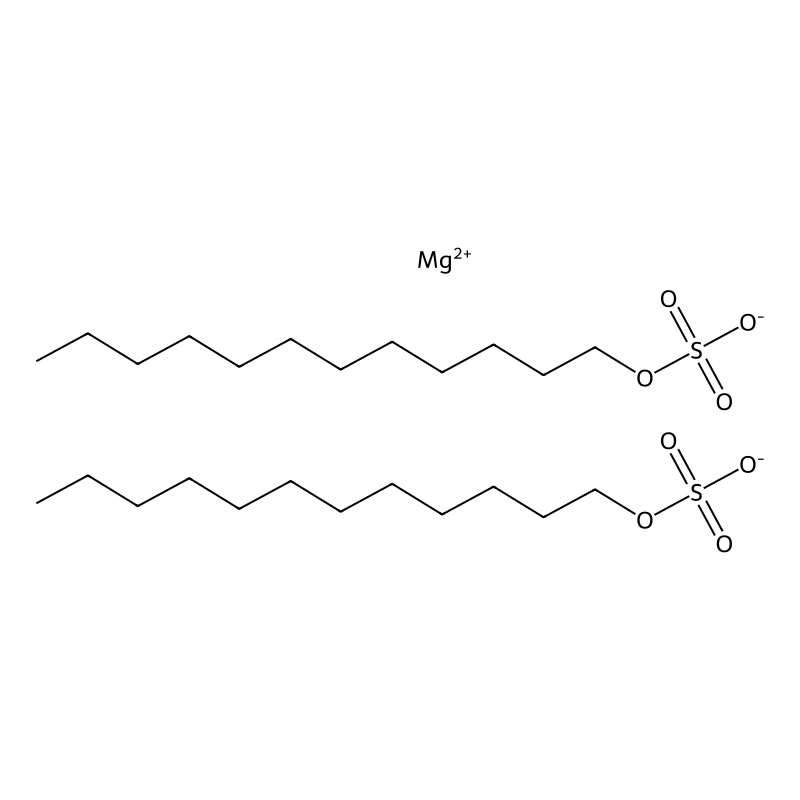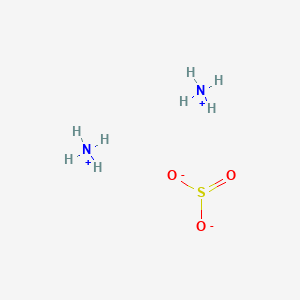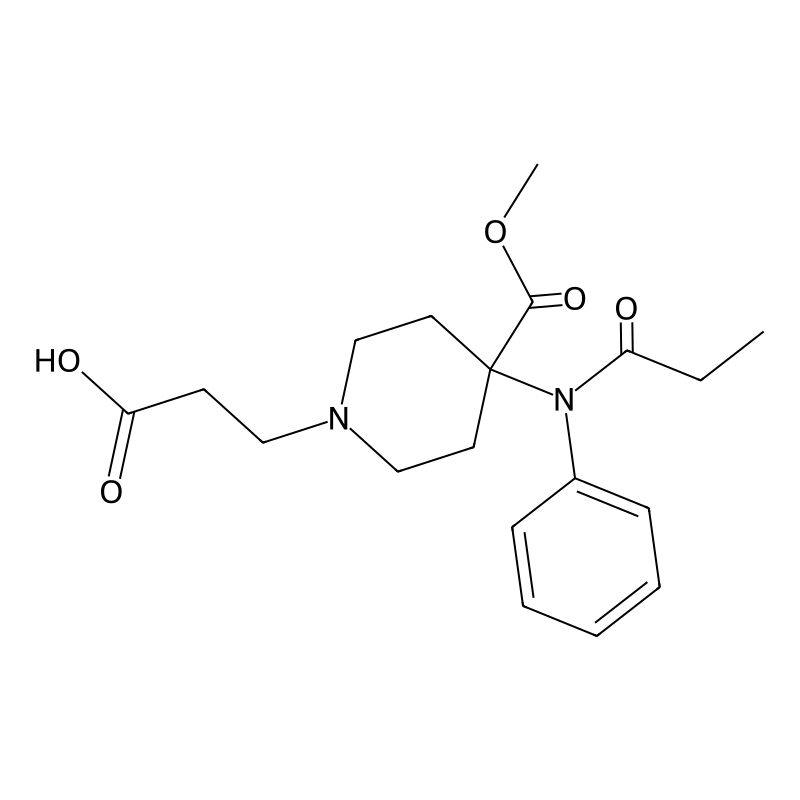Magnesium lauryl sulfate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Limited application in scientific research:
While magnesium lauryl sulfate (MLS) finds widespread use in various consumer products like shampoos and detergents due to its cleansing properties, its application in scientific research appears limited.
A search for "magnesium lauryl sulfate" on scientific databases like PubMed and Google Scholar yields few results directly related to its use as a research tool.
One example found MLS used in the purification of specific enzymes from the bacterium Porphyromonas gingivalis, which is associated with gum disease []. In this study, MLS was employed to remove contaminating proteins during the enzyme purification process.
Further considerations:
- The Environmental Protection Agency (EPA) classifies MLS as a low-hazard substance, but it can cause mild skin irritation in some individuals [].
- The Environmental Working Group (EWG) raises concerns about potential contamination of MLS with harmful byproducts like ethylene oxide and 1,4-dioxane during its manufacturing process [].
Magnesium lauryl sulfate is a magnesium salt derived from lauryl sulfate, characterized by the chemical formula C24H50MgO8S2. It appears as a light yellow liquid with a mild odor and is known for its surfactant properties, making it effective in cleansing formulations. This compound is often utilized in various personal care products due to its ability to create a rich foam while effectively removing dirt and oil without stripping moisture from the skin .
As a surfactant, MLS disrupts the surface tension of water, allowing it to penetrate dirt and oil. The lauryl chain interacts with the oil, while the sulfate group interacts with water. This process allows for the formation of micelles, which encapsulate dirt and oil particles, enabling their removal during rinsing [].
Magnesium lauryl sulfate can be synthesized through several methods:
- Neutralization Reaction: This method involves reacting lauryl sulfuric acid with magnesium hydroxide or magnesium oxide. The reaction produces magnesium lauryl sulfate and water.
- Direct Sulfation: In this process, lauryl alcohol is treated with sulfuric acid followed by neutralization with magnesium carbonate or hydroxide to yield magnesium lauryl sulfate.
These synthesis methods allow for the production of magnesium lauryl sulfate in varying purities and concentrations, depending on the intended application .
Magnesium lauryl sulfate is widely used across various industries:
- Cosmetics and Personal Care: It serves as a surfactant and emulsifier in shampoos, body washes, and facial cleansers due to its foaming capabilities.
- Pharmaceuticals: The compound acts as a lubricant in capsule formulations, enhancing the ease of swallowing and digestibility.
- Household Products: It is also found in cleaning agents and detergents, where its surfactant properties aid in dirt removal .
Several compounds exhibit similar properties to magnesium lauryl sulfate. Below is a comparison highlighting their unique features:
| Compound | Chemical Formula | Properties | Unique Features |
|---|---|---|---|
| Sodium Lauryl Sulfate | C12H25NaO4S | Strong surfactant; effective foaming agent | More aggressive on skin; widely used in soaps |
| Ammonium Lauryl Sulfate | C12H29NHSO4 | Good emulsifier; mild cleansing agent | Less irritating than sodium variant |
| Magnesium Laureth Sulfate | C24H50MgO8S2 | Milder than sodium variants; good for sensitive skin | Derived from ethoxylated alcohols; softer feel |
Magnesium lauryl sulfate stands out due to its unique combination of mildness and efficacy, making it suitable for sensitive skin applications while retaining strong cleansing abilities .
Physical Description
Density
UNII
Related CAS
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
MeSH Pharmacological Classification
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Cleansing; Surfactant








